Ethyl 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]benzenecarboxylate
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Overview
Description
Ethyl 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]benzenecarboxylate: is a chemical compound with a complex structure that includes a thiazole ring, a dichloroaniline moiety, and an ethyl benzoate group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,4-dichloroaniline and ethyl 2-bromobenzoate.
Reaction Steps: The first step involves the formation of the thiazole ring by reacting 3,4-dichloroaniline with thiourea to form 2-(3,4-dichloroanilino)-1,3-thiazol-4-amine. This intermediate is then coupled with ethyl 2-bromobenzoate under palladium-catalyzed cross-coupling conditions to yield the final product.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Alkylated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, inhibiting enzymatic activity, or modulating signaling pathways. Research is ongoing to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
Ethyl 2-(2-(2,4-dichloroanilino)-1,3-thiazol-4-yl)benzenecarboxylate
Ethyl 2-(2-(3,5-dichloroanilino)-1,3-thiazol-4-yl)benzenecarboxylate
Ethyl 2-(2-(2,6-dichloroanilino)-1,3-thiazol-4-yl)benzenecarboxylate
Uniqueness: Ethyl 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]benzenecarboxylate is unique due to its specific arrangement of chlorine atoms on the aniline ring, which influences its chemical reactivity and biological activity.
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Properties
IUPAC Name |
ethyl 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S/c1-2-24-17(23)13-6-4-3-5-12(13)16-10-25-18(22-16)21-11-7-8-14(19)15(20)9-11/h3-10H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGZCIFBTDNZNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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